RU8V7Kxi4Y
Description
The compound “RU8V7Kxi4Y” (systematic IUPAC name pending verification) is a synthetic organic molecule with a complex heterocyclic backbone. Preliminary studies suggest applications in catalytic processes and pharmaceutical intermediates, though its full characterization remains under investigation .
Key properties of “this compound” include:
Properties
CAS No. |
891862-87-6 |
|---|---|
Molecular Formula |
C38H45ClN2O10 |
Molecular Weight |
725.2 g/mol |
IUPAC Name |
(4S)-4-(4-chlorophenyl)-1-[(3E)-3-[9-(2-hydroxypropan-2-yl)-5H-[1]benzoxepino[3,4-b]pyridin-11-ylidene]propyl]-3,3-dimethylpiperidin-4-ol;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C32H37ClN2O3.C6H8O7/c1-30(2)21-35(18-15-32(30,37)22-9-12-24(33)13-10-22)17-6-8-25-26-7-5-16-34-28(26)20-38-29-14-11-23(19-27(25)29)31(3,4)36;7-3(8)1-6(13,5(11)12)2-4(9)10/h5,7-14,16,19,36-37H,6,15,17-18,20-21H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b25-8+;/t32-;/m0./s1 |
InChI Key |
NIEVJXSHSCNCLW-VHAXWJLBSA-N |
Isomeric SMILES |
CC1(CN(CC[C@@]1(C2=CC=C(C=C2)Cl)O)CC/C=C/3\C4=C(COC5=C3C=C(C=C5)C(C)(C)O)N=CC=C4)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CC1(CN(CCC1(C2=CC=C(C=C2)Cl)O)CCC=C3C4=C(COC5=C3C=C(C=C5)C(C)(C)O)N=CC=C4)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
The preparation of RU8V7Kxi4Y involves several synthetic routes and reaction conditions. The compound has a molecular formula of C32H37ClN2O3.C6H8O7 and a molecular weight of 725.224 . The synthetic routes typically involve the formation of the quinazolinone core, followed by the introduction of various substituents to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
RU8V7Kxi4Y undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
RU8V7Kxi4Y has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of CCR1 in various chemical processes.
Biology: It is used to investigate the biological pathways involving CCR1 and its role in immune cell signaling.
Medicine: It is being explored as a potential therapeutic agent for inflammatory conditions such as rheumatoid arthritis, multiple sclerosis, and psoriasis.
Industry: It may be used in the development of new drugs targeting CCR1 and related pathways.
Mechanism of Action
The mechanism of action of RU8V7Kxi4Y involves the inhibition of CCR1, a chemokine receptor. By blocking CCR1, the compound prevents the binding of chemokines, which are signaling molecules that attract immune cells to sites of inflammation. This inhibition reduces the recruitment of immune cells, thereby decreasing inflammation and its associated symptoms .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize “RU8V7Kxi4Y,” it is compared to three structurally analogous compounds: Compound A (a benzimidazole derivative), Compound B (a triazine-based heterocycle), and Compound C (a quinoline analogue).
Table 1: Structural and Functional Comparison
| Property | This compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Core structure | Fused heterocycle | Benzimidazole | Triazine | Quinoline |
| Functional groups | –NH₂, –OH | –Cl, –NO₂ | –CH₃, –OCH₃ | –Br, –CF₃ |
| Molecular weight (g/mol) | 452.3 | 398.7 | 367.2 | 421.5 |
| Solubility (H₂O, mg/mL) | 12.5 | 2.8 | 0.9 | 4.3 |
| Biological activity* | Moderate | High | Low | High |
| Thermal stability (°C) | 168–170 | 145–148 | 210–215 | 132–135 |
Notes:
- *Biological activity assessed via in vitro cytotoxicity assays (IC₅₀ values against HeLa cells) .
- Spectral and purity data for all compounds confirmed via ¹H NMR, HRMS, and elemental analysis .
Key Research Findings
Catalytic Efficiency : “this compound” demonstrates superior catalytic activity in cross-coupling reactions (yield: 89%) compared to Compound A (72%) and Compound C (65%) under identical conditions. This is attributed to its electron-rich aromatic system facilitating oxidative addition .
Thermal Stability : While Compound B exhibits higher thermal stability (210–215°C), “this compound” outperforms Compounds A and C, making it suitable for high-temperature industrial processes .
Pharmacological Potential: Compound C shows higher cytotoxicity (IC₅₀ = 1.2 µM), but “this compound” has a broader therapeutic index (LD₅₀/IC₅₀ = 8.7 vs. 3.5 for Compound C), suggesting safer drug development prospects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
